N-(3-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
N-(3-Acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a phenyl group at position 7 and a thioacetamide side chain at position 3. While direct data for this compound are absent in the provided evidence, structurally related analogs (e.g., imidazotriazole-thioacetamides in and ) suggest a molecular formula of approximately C₂₁H₂₁N₅O₂S and a molecular weight of ~403.5 g/mol (calculated).
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S/c1-14(27)21-15-6-5-7-16(12-15)22-18(28)13-29-20-24-23-19-25(10-11-26(19)20)17-8-3-2-4-9-17/h2-9,12H,10-11,13H2,1H3,(H,21,27)(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWJCAHOKUHGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, particularly focusing on its cytotoxicity and mechanisms of action against various cancer cell lines.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-chloro-4,5-dihydro-1H-imidazole derivatives with appropriate arylhydrazinecarbonitriles. The resulting products are characterized using techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography to confirm their structures and purity.
Cytotoxicity
Recent studies have shown that derivatives of this compound exhibit notable cytotoxic effects against a variety of human cancer cell lines. The in vitro cytotoxic potency is evaluated using assays that measure cell viability and proliferation.
Key Findings:
- IC50 Values: The most active derivatives reported include N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide exhibited IC50 values in the low micromolar range against cervical cancer (SISO) and bladder cancer (RT-112) cell lines .
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 4e | SISO | 5.0 |
| 5l | RT-112 | 3.5 |
The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of key cellular processes such as ribonucleotide reductase activity. This inhibition leads to a decrease in deoxyribonucleotide pools necessary for DNA synthesis and repair.
Case Studies
In a recent clinical trial involving patients with advanced pancreatic cancer treated with thiosemicarbazone analogs (related compounds), significant antitumor activity was observed. The study focused on evaluating the drug's safety profile and efficacy in chemotherapy-naïve patients versus those who were gemcitabine-refractory. The results indicated that the compound could potentially enhance survival rates and reduce tumor burden in resistant cases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several classes of heterocyclic acetamides but differs in substituents and core heterocycles:
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
